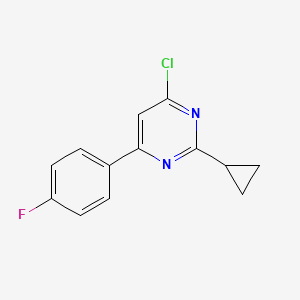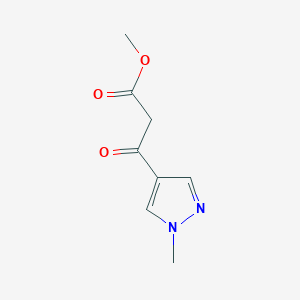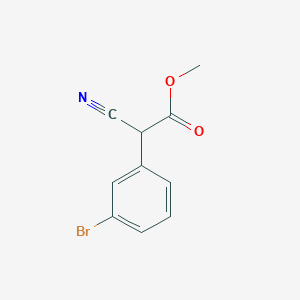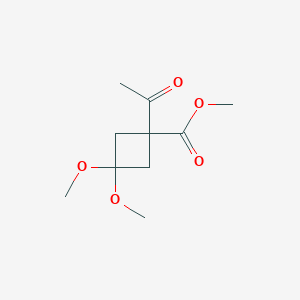
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate
描述
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate is an organic compound with the molecular formula C10H16O5. It is a cyclobutane derivative that features both acetyl and methoxy functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with acetyl chloride and methanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ethers or esters depending on the nucleophile used.
科学研究应用
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 1-acetyl-3-methoxycyclobutane-1-carboxylate
- Methyl 1-acetyl-3,3-dimethoxycyclopentane-1-carboxylate
- Methyl 1-acetyl-3,3-dimethoxycyclohexane-1-carboxylate
Uniqueness
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure combined with acetyl and methoxy functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)9(8(12)13-2)5-10(6-9,14-3)15-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPDLXGSVCPPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1)(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


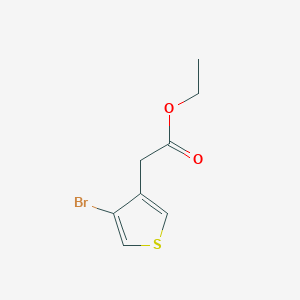
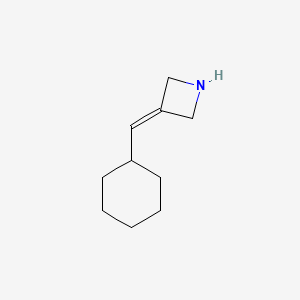
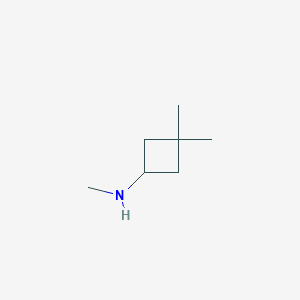
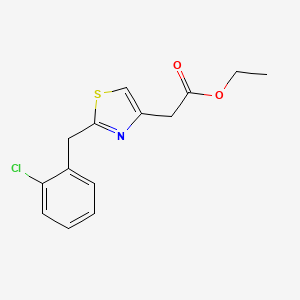
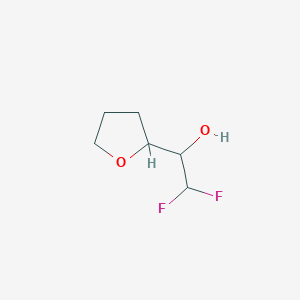
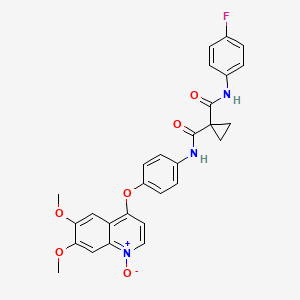
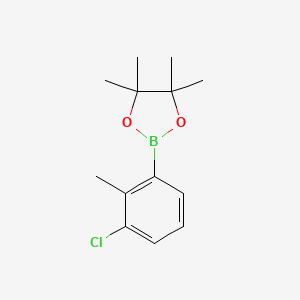
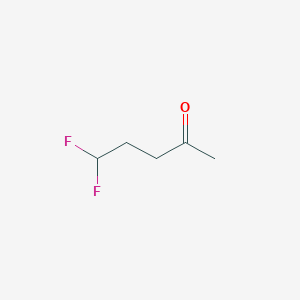
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
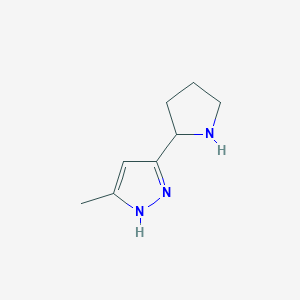
![3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine](/img/structure/B1432430.png)
